molecular formula C22H21N3O7S2 B11256683 Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B11256683
M. Wt: 503.6 g/mol
InChI Key: HOGIYVUUDOWZCV-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoate ester, a sulfonyl group, and a dihydropyrimidinone moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Sulfonyl Group: The dihydropyrimidinone intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and dihydropyrimidinone groups are likely key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate: This compound is similar but features a bromine atom instead of an ethoxy group.

    Methyl 2-(2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate: This compound has a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in methyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C22H21N3O7S2

Molecular Weight

503.6 g/mol

IUPAC Name

methyl 2-[[2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H21N3O7S2/c1-3-32-14-8-10-15(11-9-14)34(29,30)18-12-23-22(25-20(18)27)33-13-19(26)24-17-7-5-4-6-16(17)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

HOGIYVUUDOWZCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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